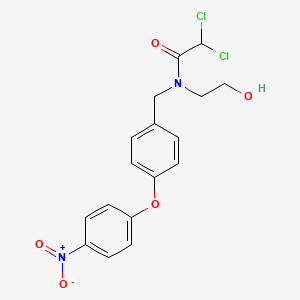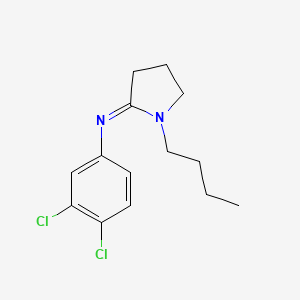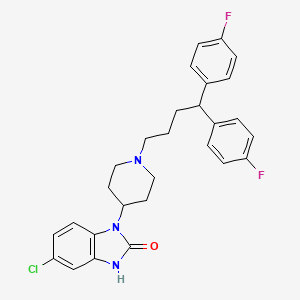
Clopimozide
Übersicht
Beschreibung
Clopimozide is a typical antipsychotic drug belonging to the diphenylbutylpiperidine class. It is known for its high potency and extremely long duration of action, lasting at least one week with a single dose . This compound was developed by Janssen Pharmaceutica but was never marketed . It is primarily used in research settings to study its effects on psychotic symptoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of clopimozide involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(6-chloro-1H-benzimidazol-2-yl)piperidine-4-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Clopimozid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Clopimozid kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Die Reduktion von Clopimozid kann zur Bildung von sekundären Aminen führen.
Substitution: Halogenierungs- und Alkylierungsreaktionen können verschiedene Substituenten an den aromatischen Ringen einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Hauptprodukte:
Oxidation: N-Oxide von Clopimozid.
Reduktion: Sekundäre Amine.
Substitution: Halogenierte oder alkylierte Derivate von Clopimozid.
Wissenschaftliche Forschungsanwendungen
Clopimozid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf die antipsychotische Aktivität zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.
Medizin: Studiert auf seine potenzielle Verwendung bei der Behandlung von psychotischen Störungen und seine lang anhaltende Wirkung.
Industrie: Verwendet bei der Entwicklung neuer Antipsychotika und als Referenzverbindung in pharmakologischen Studien.
5. Wirkmechanismus
Clopimozid entfaltet seine Wirkung durch Antagonisierung von Dopaminrezeptoren, insbesondere der D2-Rezeptoren. Dieser Antagonismus reduziert die Aktivität von Dopamin, einem Neurotransmitter, der mit psychotischen Symptomen in Verbindung steht. Durch die Blockierung von Dopaminrezeptoren hilft Clopimozid, Symptome der Psychose wie Halluzinationen und Wahnvorstellungen zu lindern . Die Verbindung zeigt auch eine Calciumkanal-Antagonisierung, die zu ihrem gesamten pharmakologischen Profil beitragen kann .
Wirkmechanismus
Clopimozide exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. By blocking dopamine receptors, this compound helps alleviate symptoms of psychosis such as hallucinations and delusions . The compound also exhibits calcium channel antagonism, which may contribute to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Clopimozid ähnelt anderen Diphenylbutylpiperidin-Antipsychotika wie Pimozid und Penfluridol. Clopimozid ist aufgrund seiner extrem langen Wirkungsdauer und hohen Wirksamkeit einzigartig .
Ähnliche Verbindungen:
Pimozid: Ein weiteres Diphenylbutylpiperidin-Antipsychotikum mit einer langen Wirkungsdauer, aber kürzer als Clopimozid.
Die Einzigartigkeit von Clopimozid liegt in seiner Kombination aus hoher Wirksamkeit, langer Wirkungsdauer und relativ geringer Nebenwirkungsneigung im Vergleich zu anderen Antipsychotika .
Eigenschaften
CAS-Nummer |
53179-12-7 |
|---|---|
Molekularformel |
C28H28ClF2N3O |
Molekulargewicht |
496.0 g/mol |
IUPAC-Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |
InChI-Schlüssel |
JCZYXTVBWHAWLL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
53179-12-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)
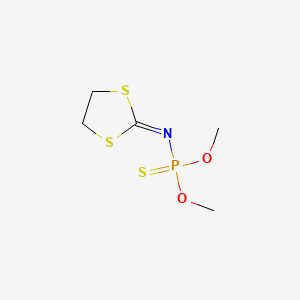
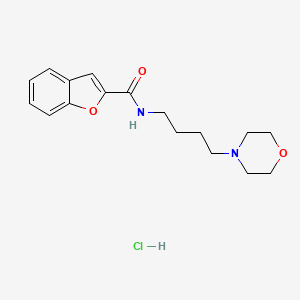
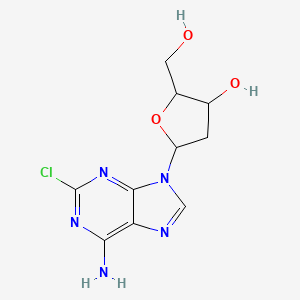
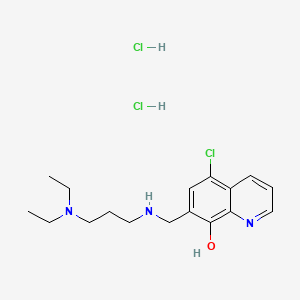
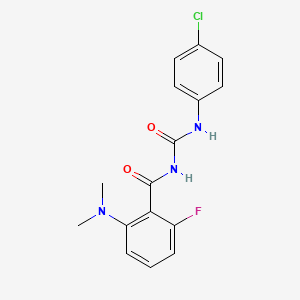
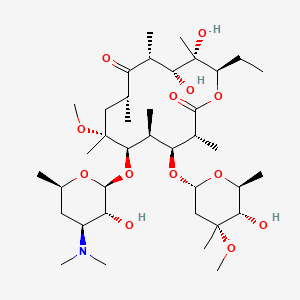
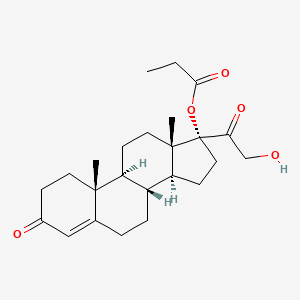
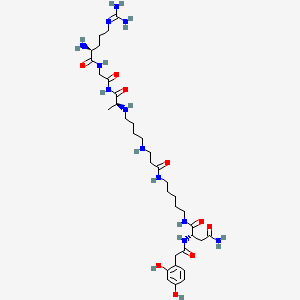
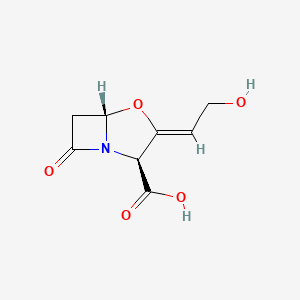
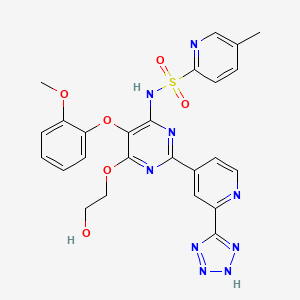
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
